The Synthesis and Discovery of Diazoacetic Acid: A Technical Guide
The Synthesis and Discovery of Diazoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazoacetic acid and its esters are pivotal reagents in organic synthesis, serving as versatile precursors for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the historical discovery and the synthetic methodologies for diazoacetic acid and its derivatives, with a primary focus on ethyl diazoacetate. It details experimental protocols, presents quantitative data in a structured format, and illustrates key reaction pathways through diagrammatic representations. The inherent instability and potential hazards associated with diazo compounds necessitate a thorough understanding of their synthesis and handling, making this guide an essential resource for professionals in the field.
Discovery and Historical Context
The journey into the world of diazo compounds began in 1858 with the pioneering work of Peter Griess, who first discovered this class of molecules.[1][2] However, it was the German chemist Theodor Curtius who made the seminal discovery of ethyl diazoacetate in 1883 .[3][4][5] This discovery was part of his broader investigation into nitrogen-containing compounds, which also led him to the discovery of diazoacetic acid itself, as well as hydrazine (B178648) and hydrazoic acid.[4][5][6] Curtius's initial synthesis of ethyl diazoacetate involved the reaction of glycine (B1666218) ethyl ester hydrochloride with nitrous acid.[3] This fundamental reaction remains the bedrock of many modern synthetic procedures. In 1898, Curtius further expanded the field by achieving the first synthesis of diazoacetonitrile.[7]
Synthesis of Diazoacetic Acid Esters
The most common and well-documented synthesis is that of ethyl diazoacetate, which serves as a representative example for the preparation of diazoacetic acid esters. The classical approach involves the diazotization of the corresponding amino acid ester hydrochloride.
Classical Batch Synthesis: Diazotization of Glycine Ethyl Ester Hydrochloride
The reaction involves the treatment of an aqueous solution of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in the presence of a mineral acid. The choice of solvent and careful control of reaction temperature are critical for achieving high yields and ensuring safety.
Reaction Scheme:
Caption: General reaction for the synthesis of ethyl diazoacetate.
Experimental Protocols:
Two well-established procedures from Organic Syntheses are summarized below, one utilizing diethyl ether and the other methylene (B1212753) chloride as the organic solvent.
Protocol 1: Diethyl Ether Method [8]
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A solution of 140 g (1 mole) of glycine ethyl ester hydrochloride and 3 g of sodium acetate (B1210297) in 150 ml of water is cooled to 2°C in an ice-salt bath.
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A cold solution of 80 g (1.15 moles) of sodium nitrite in 100 ml of water is added.
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The mixture is stirred until the temperature drops to 0°C.
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80 ml of cold, ethanol-free ethyl ether and 3 ml of cold 10% sulfuric acid are added.
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After 5 minutes, the ether layer is rapidly separated.
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The ether layer is washed with a 10% sodium carbonate solution until neutral and then dried over anhydrous sodium sulfate.
-
This process of adding ether and sulfuric acid, followed by extraction, is repeated 6-7 times until the ether layer is no longer yellow.
-
The combined ether solutions are distilled under reduced pressure at a temperature below 20°C to remove the ether.
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The resulting yellow oil is practically pure ethyl diazoacetate.
Protocol 2: Methylene Chloride Method [9]
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A solution of 140 g (1 mole) of ethyl glycinate (B8599266) hydrochloride in 250 ml of water is mixed with 600 ml of methylene chloride and cooled to -5°C.
-
An ice-cold solution of 83 g (1.2 moles) of sodium nitrite in 250 ml of water is added with stirring.
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The temperature is lowered to -9°C, and 95 g of 5% sulfuric acid is added over about 3 minutes.
-
The reaction mixture is transferred to a cold separatory funnel, and the methylene chloride layer is separated into a cold 5% sodium bicarbonate solution.
-
The aqueous layer is extracted with an additional 75 ml of methylene chloride.
-
The combined organic layers are washed with the sodium bicarbonate solution until neutral.
-
The golden-yellow organic layer is dried with anhydrous sodium sulfate.
-
The bulk of the methylene chloride is removed by distillation at about 350 mm pressure.
-
The final traces of solvent are removed under a vacuum of 20 mm at a maximum pot temperature of 35°C.
Quantitative Data Summary:
| Parameter | Diethyl Ether Method[8] | Methylene Chloride Method[9] |
| Yield | ~85% (98 g) | 79–88% (90–100 g) |
| Reactant Ratio (Glycine Ester HCl : NaNO2) | 1 : 1.15 | 1 : 1.2 |
| Reaction Temperature | 0–2°C | -9°C to 1°C |
| Solvent | Diethyl Ether | Methylene Chloride |
| Purity of Crude Product | Sufficient for most synthetic purposes | Sufficient for most synthetic purposes |
| Refractive Index (n_D^25) | Not specified | 1.462 |
| Boiling Point (distilled) | Not specified | 29–31°C / 5 mm |
Modern Synthetic Approaches: Flow Chemistry
The explosive nature of ethyl diazoacetate presents significant challenges for large-scale synthesis in traditional batch reactors.[10] Flow chemistry has emerged as a safer and more efficient alternative, allowing for the "on-demand" synthesis of this hazardous reagent.[10][11][12]
In a typical flow synthesis, solutions of the reactants are continuously pumped and mixed in a microreactor.[11][12] The small reactor volume minimizes the amount of hazardous material present at any given time, and the excellent heat transfer properties of microreactors allow for precise temperature control, preventing runaway reactions.
Flow Synthesis Workflow:
Caption: A simplified workflow for the continuous flow synthesis of ethyl diazoacetate.
A study by Delville et al. optimized the flow synthesis of ethyl diazoacetate, achieving a production yield of 20 g per day using a microreactor with an internal volume of only 100 μL.[10][11][12] The optimal conditions were found to be a residence time of 20 seconds at 50°C with 1.5 equivalents of sodium nitrite.[12]
Reaction Mechanisms and Pathways
Diazoacetic acid and its esters are valuable reagents due to the diverse reactivity of the diazo group. They can act as nucleophiles, undergo 1,3-dipolar cycloadditions, or serve as precursors to carbenes.
Carbene Formation and Subsequent Reactions
Upon thermal or photochemical decomposition, diazoacetic esters lose nitrogen gas to form a highly reactive carbene intermediate.[1][13] This carbene can then undergo a variety of transformations, with cyclopropanation of alkenes being one of the most well-known examples.[1][3][14]
General Mechanism of Carbene-Mediated Reactions:
Caption: Formation of a carbene intermediate from ethyl diazoacetate and its subsequent reactions.
The Roskamp Reaction
The Roskamp reaction is the reaction between an α-diazoester and an aldehyde, catalyzed by a Lewis acid, to form a β-ketoester.[15] The proposed mechanism involves the nucleophilic attack of the diazo compound on the Lewis acid-activated aldehyde.[15]
The Buchner–Curtius–Schlotterbeck Reaction
This reaction involves the reaction of aldehydes or ketones with aliphatic diazo compounds to yield homologated ketones or epoxides.[1][16] The reaction proceeds through a nucleophilic addition of the diazoalkane to the carbonyl group, followed by the loss of nitrogen and rearrangement.[16]
Physicochemical and Spectroscopic Data
Accurate characterization of diazoacetic acid and its esters is crucial for both synthetic applications and safety.
Physicochemical Properties of Ethyl Diazoacetate:
| Property | Value | Reference |
| Molecular Formula | C4H6N2O2 | [17] |
| Molecular Weight | 114.10 g/mol | [17] |
| Appearance | Yellow oil | [9] |
| Boiling Point | 29–31°C / 5 mmHg | [9] |
| Refractive Index (n_D^25) | 1.462 | [9] |
| CAS Number | 623-73-4 | [3] |
Spectroscopic Data of Ethyl Diazoacetate:
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Infrared (IR) Spectroscopy: The IR spectrum of ethyl diazoacetate exhibits characteristic strong absorption bands for the diazo group (N≡N stretch) typically around 2100 cm⁻¹ and the ester carbonyl group (C=O stretch) around 1700 cm⁻¹.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the carbon bearing the diazo group typically appears as a singlet around δ 4.7 ppm. The ethyl group protons show a characteristic quartet and triplet pattern.[11]
-
¹³C NMR: The carbon attached to the diazo group resonates around δ 45 ppm, while the ester carbonyl carbon is observed around δ 166 ppm.[18]
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows the molecular ion peak (M⁺) at m/z 114, with a prominent fragment corresponding to the loss of N₂ (m/z 86).[19]
Safety Considerations
Diazoacetic acid and its esters, particularly the lower alkyl esters, are toxic and potentially explosive.[9] They are sensitive to heat, shock, and strong acids, which can induce violent decomposition.[8][9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn. Distillation should only be performed under reduced pressure and at low temperatures.[8][9] The use of flow chemistry is highly recommended for larger-scale preparations to mitigate the risks associated with the accumulation of large quantities of this hazardous material.[10][11][12]
References
- 1. Diazo - Wikipedia [en.wikipedia.org]
- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 4. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Diazoacetonitrile (N2CHCN): A Long Forgotten but Valuable Reagent for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl diazoacetate synthesis in flow [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Roskamp reaction - Wikipedia [en.wikipedia.org]
- 16. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 17. Ethyl diazoacetate [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. Ethyl diazoacetate [webbook.nist.gov]
